

FLX475: A Preclinical Technical Overview

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Compound of Interest

Compound Name: *Flx475*

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A Deep Dive into the Core Data of a Novel CCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

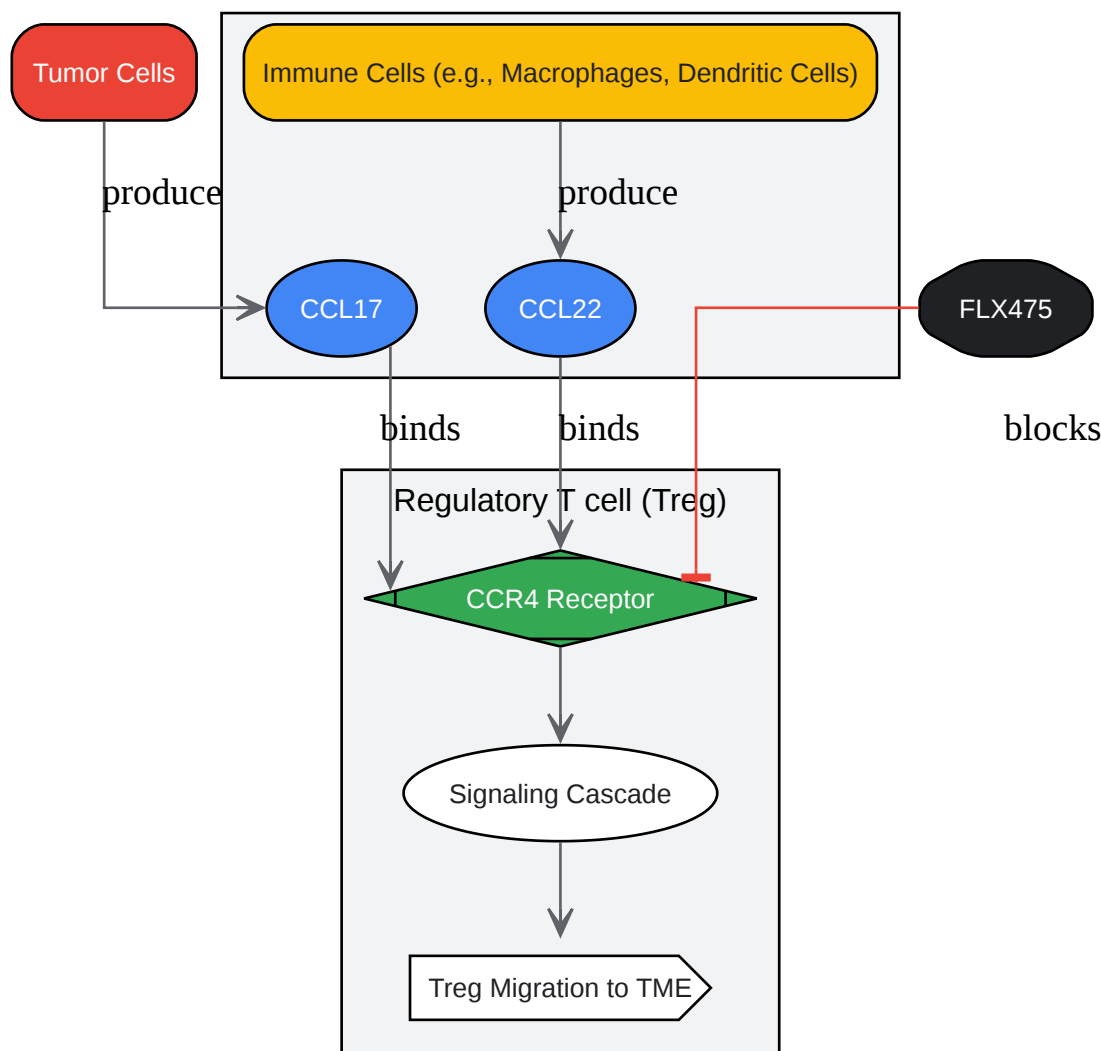
This technical guide provides a comprehensive analysis of the preclinical data available for **FLX475**, a potent and selective oral small molecule antagonist of the C-C chemokine receptor 4 (CCR4). The information compiled herein is sourced from publicly available clinical trial information, press releases, and scientific meeting abstracts. This document aims to serve as a detailed resource for professionals in the fields of immuno-oncology and drug development.

Core Mechanism of Action

FLX475 is designed to modulate the tumor microenvironment (TME) by blocking the interaction between the CCR4 receptor and its ligands, CCL17 and CCL22.[1] CCR4 is predominantly expressed on regulatory T cells (Tregs), which are key mediators of immunosuppression within tumors.[1] By inhibiting CCR4, **FLX475** aims to prevent the recruitment of Tregs into the TME, thereby restoring and enhancing the anti-tumor immune response.[2][3] This mechanism is expected to increase the ratio of effector T cells to Tregs, a critical factor in effective tumor immunity.[1][4] Preclinical studies have suggested that this approach can lead to tumor growth inhibition and increased tumor regression.[5][6]

Signaling Pathway and Mechanism of Inhibition

The binding of CCL17 and CCL22 to CCR4 on the surface of Tregs initiates a signaling cascade that promotes cell migration towards the tumor. **FLX475**, as a CCR4 antagonist, competitively binds to the receptor, preventing the ligands from binding and thereby inhibiting the downstream signaling required for Treg migration.



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FLX475 Mechanism of Action: CCR4 Antagonism.

Preclinical and Early Clinical Findings

Preclinical studies have demonstrated that **FLX475** can inhibit tumor growth and promote regression as a standalone agent.[5] Furthermore, it has been shown to enhance the anti-tumor effects of checkpoint inhibitors like anti-PD-L1 and anti-CTLA4 antibodies.[5] Early

clinical data from a Phase 1/2 trial (NCT03674567) have shown promising activity for **FLX475**, both as a monotherapy and in combination with pembrolizumab, in various cancer types, including Epstein-Barr Virus (EBV)-positive lymphoma and non-small cell lung cancer.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Pharmacokinetics and Safety in Healthy Volunteers

A Phase 1 study in 104 healthy volunteers established a favorable safety and pharmacokinetic profile for **FLX475**.[\[4\]](#)[\[6\]](#)

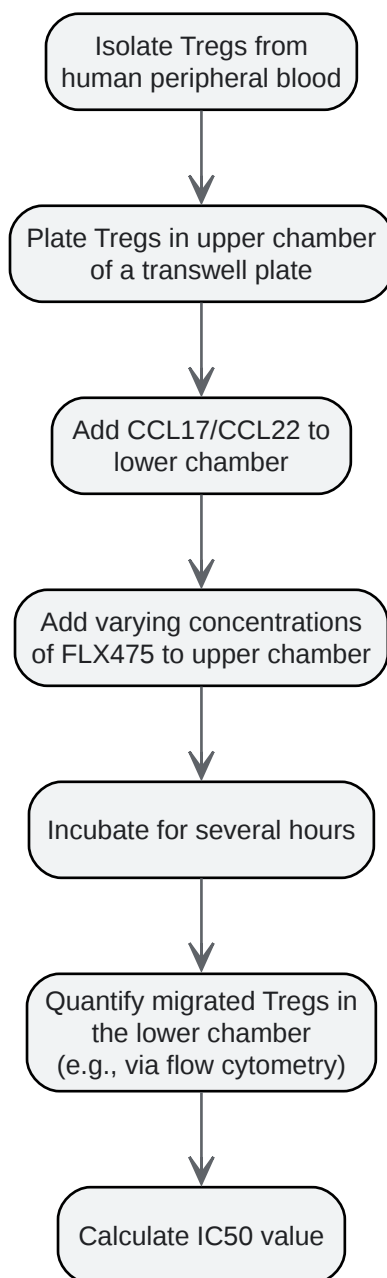
Parameter	Finding	Reference
Tolerability	Well-tolerated with no serious adverse events reported at any dose level.	[6]
Half-life	Approximately 72 hours, supporting once-daily oral dosing.	[4]
Accumulation	Approximately 4-5x accumulation over 14 days with daily dosing.	[4]
Receptor Occupancy	Doses of approximately 75 mg once daily and above are predicted to maintain target drug exposure above the IC90 for human in vitro Treg migration.	[4]

Experimental Protocols

While detailed, step-by-step protocols from the preclinical studies are not publicly available, the following outlines the likely methodologies employed based on standard practices in immuno-oncology research and mentions in the available literature.

In Vitro Treg Migration Assay

This assay would have been crucial to determine the potency of **FLX475** in inhibiting the migration of Tregs towards CCR4 ligands.

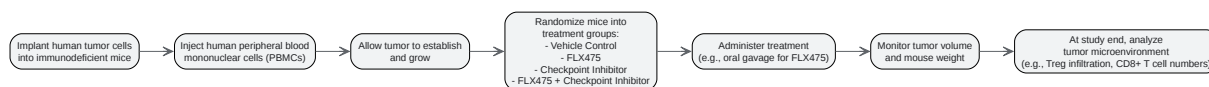


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Workflow for an in vitro Treg migration assay.

In Vivo Tumor Xenograft Models

To assess the anti-tumor activity of **FLX475** in a living organism, human tumor xenograft models in immunocompromised mice reconstituted with human immune cells (humanized mice) were likely used.



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Workflow for an in vivo humanized mouse tumor model.

Summary of Preclinical Anti-Tumor Activity

Although specific quantitative data from preclinical studies are limited in publicly available sources, the consistent message is that **FLX475** demonstrates significant anti-tumor activity.

Study Type	Key Findings	Reference
In Vitro	Potent inhibition of Treg migration.	[1][4]
In Vivo (Monotherapy)	Inhibited tumor growth and increased tumor regression.	[5][6]
In Vivo (Combination Therapy)	Enhanced the anti-tumor effects of checkpoint inhibitors (anti-PD-L1, anti-CTLA4) and immune agonists (anti-4-1BB).	[5][6]

Clinical Biomarker Strategy

The clinical development of **FLX475** has been guided by a strong biomarker strategy.[5] Analysis of patient samples from the Phase 1/2 trial has focused on measuring changes in the TME, such as the ratio of CD8+ T cells to Tregs, to provide evidence of the drug's mechanism

of action.[10] An increase in the proportion of circulating Tregs has been observed, which is consistent with the blockade of their migration into the tumor.[9][10]

Conclusion

The preclinical data for **FLX475** strongly support its mechanism of action as a selective CCR4 antagonist that can modulate the tumor microenvironment by inhibiting the infiltration of immunosuppressive Tregs. Early clinical data have been encouraging, demonstrating a favorable safety profile and signs of clinical activity, both as a monotherapy and in combination with checkpoint inhibitors. The ongoing Phase 1/2 clinical trial will provide further insights into the therapeutic potential of this novel immuno-oncology agent.

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References

- 1. rapt.com [rapt.com]
- 2. rapt.com [rapt.com]
- 3. targetedonc.com [targetedonc.com]
- 4. rapt.com [rapt.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. FLX Bio Highlights Phase 1 Data for FLX475 at SITC 2018 - BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. rapt.com [rapt.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ascopubs.org [ascopubs.org]
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